(R)-2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
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Overview
Description
®-2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a bromobenzyl group, a tert-butoxycarbonyl (Boc) protected amine, and a propanoic acid moiety, making it a versatile intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-amino-3-(4-bromobenzyl)propanoic acid and tert-butyl chloroformate.
Protection of the Amine Group: The amine group of ®-2-amino-3-(4-bromobenzyl)propanoic acid is protected using tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the Boc-protected amine.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired ®-2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, revealing the free amine group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl and propanoic acid moieties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzyl derivatives, while deprotection reactions yield the free amine derivative.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is used as an intermediate in the synthesis of complex organic molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its structural features allow it to mimic natural substrates, making it useful in biochemical assays.
Medicine
In medicinal chemistry, ®-2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is explored for its potential as a building block in the synthesis of pharmaceutical agents. Its derivatives may exhibit therapeutic properties such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets. The bromobenzyl group can engage in π-π interactions with aromatic residues in proteins, while the Boc-protected amine can form hydrogen bonds. These interactions facilitate the binding of the compound to its target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid: The enantiomer of the compound, differing in the configuration of the chiral center.
®-2-(4-Chlorobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid: A similar compound with a chlorine atom instead of bromine.
®-2-(4-Methylbenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid: A similar compound with a methyl group instead of bromine.
Uniqueness
®-2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties. The combination of the Boc-protected amine and the chiral center further enhances its versatility in synthetic and research applications.
Properties
Molecular Formula |
C15H20BrNO4 |
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Molecular Weight |
358.23 g/mol |
IUPAC Name |
(2R)-2-[(4-bromophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-10-4-6-12(16)7-5-10/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |
InChI Key |
RWFDAYQTXHFBKT-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CC1=CC=C(C=C1)Br)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)Br)C(=O)O |
Origin of Product |
United States |
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